molecular formula C15H14N2O B2600075 1-Benzyl-3,4-dihydroquinoxalin-2-one CAS No. 1226039-96-8

1-Benzyl-3,4-dihydroquinoxalin-2-one

Cat. No.: B2600075
CAS No.: 1226039-96-8
M. Wt: 238.29
InChI Key: ANUHQMKIMCKUAR-UHFFFAOYSA-N
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Description

1-Benzyl-3,4-dihydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a benzyl group attached to the nitrogen atom at position 1 and a dihydroquinoxalin-2-one core

Biochemical Analysis

Biochemical Properties

1-Benzyl-3,4-dihydroquinoxalin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are crucial in cell signaling pathways. Additionally, this compound can bind to specific receptors on cell surfaces, modulating their function and downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types are profound. It can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in immune cells, this compound can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation. In cancer cells, this compound has been observed to induce apoptosis, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as kinases, which play a pivotal role in cell signaling. This inhibition can lead to reduced phosphorylation of target proteins, altering their activity and function. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products may also have biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation. These interactions can influence the metabolic flux and levels of metabolites, impacting the overall metabolic profile of the compound. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be actively transported into cells via membrane transporters, influencing its intracellular concentration and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding its subcellular localization is crucial for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,4-dihydroquinoxalin-2-one can be synthesized through several methods. One common approach involves the cyclocondensation of o-phenylenediamines with aroylpyruvates. This reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (p-TsOH) or hydroxybenzotriazole (HOBt) combined with N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out at room temperature for several days to achieve high regioselectivity and yield .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,4-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different dihydroquinoxaline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-3,4-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    3,4-Dihydroquinoxalin-2-one: Shares the core structure but lacks the benzyl group.

    Quinoxaline: The fully oxidized form without the dihydro moiety.

    1-Benzylquinoxalin-2-one: Similar structure but without the dihydro component.

Uniqueness: 1-Benzyl-3,4-dihydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzyl-3,4-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15-10-16-13-8-4-5-9-14(13)17(15)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUHQMKIMCKUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2N1)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226039-96-8
Record name 1-benzyl-1,2,3,4-tetrahydroquinoxalin-2-one
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